

An In-depth Technical Guide to the Synthesis of Diisononyl Phthalate (DINP)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (DINP) is a high molecular weight phthalate ester extensively utilized as a plasticizer in a wide array of polymeric materials, most notably polyvinyl chloride (PVC). Its primary function is to impart flexibility, durability, and longevity to these materials. DINP has gained prominence as a replacement for lower molecular weight phthalates due to its reduced volatility and migration potential. This technical guide provides a comprehensive overview of the synthesis of DINP, focusing on the core chemical processes, experimental protocols, and product specifications.

Core Synthesis Process: Esterification

The industrial production of **diisononyl phthalate** is predominantly achieved through the direct esterification of phthalic anhydride with isononyl alcohol.[1] This is a two-step reaction process that involves the formation of a monoester intermediate followed by a second esterification to yield the diester product, DINP.[2] The overall reaction is reversible and requires the removal of water to drive the equilibrium towards the final product.[1]

Reaction Mechanism:

 Monoesterification: Phthalic anhydride reacts with one molecule of isononyl alcohol to form monoisononyl phthalate. This initial reaction is relatively fast, exothermic, and can proceed



without a catalyst at elevated temperatures (around 120°C).[2]

• Diesterification: The monoisononyl phthalate then reacts with a second molecule of isononyl alcohol to form **diisononyl phthalate**. This step is slower and requires a catalyst to achieve a reasonable reaction rate.[3]

The net chemical equation for the synthesis of **diisononyl phthalate** is:

 $C_6H_4(CO)_2O + 2 C_9H_{19}OH \rightleftharpoons C_6H_4(COOC_9H_{19})_2 + H_2O$ (Phthalic Anhydride + Isononyl Alcohol \rightleftharpoons **Diisononyl Phthalate** + Water)

Experimental Protocols

Detailed methodologies for the synthesis of DINP can vary depending on the catalyst employed. The two primary classes of catalysts used in industrial production are traditional acid catalysts and more modern organometallic compounds, particularly titanium-based catalysts.

Protocol for Acid-Catalyzed Synthesis

Traditional synthesis of DINP often employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Materials and Equipment:

- Phthalic anhydride
- Isononyl alcohol (typically in molar excess)
- Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
- Sodium carbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for water removal
- Heating mantle



Vacuum distillation setup

Procedure:

- Charging the Reactor: The reaction vessel is charged with phthalic anhydride and a molar excess of isononyl alcohol (typically a 20-25% excess).
- Catalyst Addition: The acid catalyst (e.g., 0.5-1.0% by weight of the reactants) is carefully added to the mixture with stirring.
- Esterification Reaction: The mixture is heated to a temperature range of 180-220°C. The
 water produced during the reaction is continuously removed by azeotropic distillation using
 the Dean-Stark apparatus. The reaction progress is monitored by measuring the acid value
 of the reaction mixture.
- Neutralization: Once the desired conversion is achieved (typically an acid value below 0.1 mg KOH/g), the mixture is cooled and washed with a sodium carbonate solution to neutralize the acid catalyst.
- Purification: The organic layer is separated, washed with water, and then dried over anhydrous sodium sulfate. Excess isononyl alcohol is removed by vacuum distillation.
- Filtration: The final product is filtered to remove any solid impurities, yielding purified diisononyl phthalate.

Protocol for Titanium-Based Catalyst Synthesis

Modern synthesis methods often utilize organometallic catalysts, such as tetraalkyl titanates, which offer advantages in terms of reduced waste and higher product purity.[1]

Materials and Equipment:

- Phthalic anhydride
- Isononyl alcohol
- Composite titanium catalyst (e.g., a mixture of a solid titanium-based compound and tetraisopropyl titanate)[2]



- Activated carbon (for decolorization)
- Reaction vessel with stirrer, thermometer, and condenser
- · Heating system
- Vacuum distillation and filtration setup

Procedure:

- Monoester Formation: Phthalic anhydride (1 part by weight) and isononyl alcohol (3-4 parts by weight) are charged into the reactor and heated with stirring. The monoester formation occurs as the temperature rises.[2]
- Catalyst Addition: At a temperature of 150-180°C, the composite titanium catalyst (0.001-0.002 parts by weight relative to the reactants) is added.[2]
- Diesterification: The temperature is raised to 225-235°C and maintained for 2-3 hours to ensure complete conversion to the diester.[2]
- Removal of Excess Alcohol: The reaction mixture is cooled to 190-195°C, and vacuum is applied to distill off the unreacted isononyl alcohol.[2]
- Purification: The crude DINP is then treated with activated carbon for decolorization and filtered to obtain the final high-purity product. A key advantage of this method is the avoidance of the neutralization and washing steps required for acid-catalyzed processes.

Data Presentation

The following tables summarize the typical specifications for commercial-grade **diisononyl phthalate**.

Table 1: Typical Physical and Chemical Properties of **Diisononyl Phthalate**



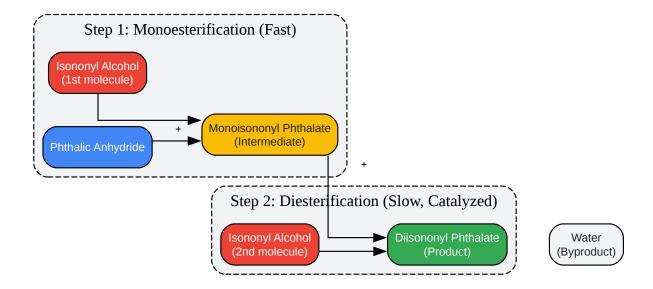
Property	Value	Test Method
Appearance	Clear, Colorless Liquid	Visual
Molecular Weight	418.6 g/mol	-
Density (20°C)	0.970 – 0.974 g/cm ³	ASTM D 1045
Viscosity (20°C)	70-80 cP	ASTM D 1045
Refractive Index (20°C)	1.4830 - 1.4870	ASTM D 1045
Flash Point	Min. 205 °C	Open Cup

Table 2: Quality Control Specifications for Commercial DINP

Parameter	Specification	Test Method
Purity (Ester Content)	≥ 99.5%	Gas Chromatography
Color (APHA)	≤ 30	JIS K-6751
Acid Value	≤ 0.07 mg KOH/g	ASTM D 1045
Water Content	≤ 0.05%	ASTM D 1364
Volatility	≤ 0.1%	JIS K-6751

Mandatory Visualizations Signaling Pathway of DINP Synthesis



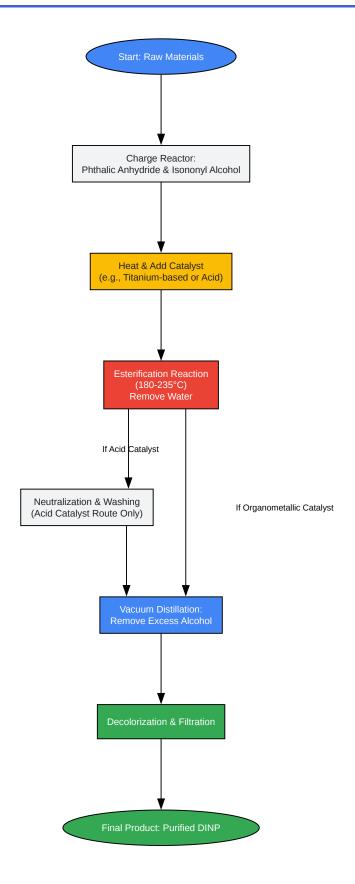


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Caption: Two-step reaction pathway for the synthesis of **Diisononyl Phthalate**.

Experimental Workflow for DINP Synthesis





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Caption: General experimental workflow for the synthesis and purification of DINP.



Conclusion

The synthesis of **diisononyl phthalate** via the esterification of phthalic anhydride and isononyl alcohol is a well-established industrial process. While traditional acid-catalyzed methods are effective, modern approaches utilizing titanium-based catalysts offer significant advantages, including higher product purity, elimination of neutralization and washing steps, and a more environmentally friendly profile.[1] The choice of catalyst and reaction conditions can be tailored to meet specific production requirements and quality standards. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this important plasticizer.

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